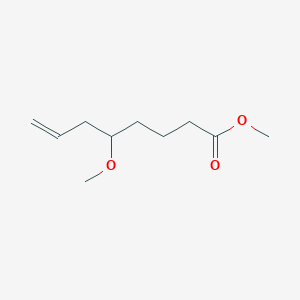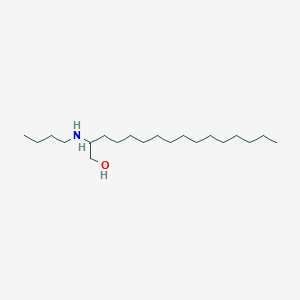
C9H12N4O5S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one include:
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
Uniqueness
The uniqueness of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications in organic synthesis, biochemical assays, and industrial processes .
Eigenschaften
Molekularformel |
C9H12N4O5S2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-[2-(methanesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O5S2/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |
InChI-Schlüssel |
KEQXJPZPXOFWEL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)


![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)




![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

